

5-Bromo-1-isopropylbenzoimidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-isopropylbenzoimidazole

Cat. No.: B177330

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Bromo-1-isopropylbenzoimidazole**, a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines its chemical identity, physical properties, synthesis, and spectroscopic characterization, offering valuable information for researchers in drug discovery and development.

Core Compound Identification and Properties

5-Bromo-1-isopropylbenzoimidazole is a substituted benzimidazole derivative. It is available as a free base and as a hydrochloride salt, each with a distinct CAS number. The presence of the bromo-substituent provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

Attribute	5-Bromo-1-isopropylbenzoimidazole (Free Base)	5-Bromo-1-isopropylbenzoimidazole Hydrochloride
IUPAC Name	5-bromo-1-(propan-2-yl)-1H-benzoimidazole	5-bromo-1-(propan-2-yl)-1H-benzoimidazole;hydrochloride
CAS Number	1200114-01-7	1199773-32-4[1]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂	C ₁₀ H ₁₂ BrClN ₂
Molecular Weight	239.11 g/mol	275.57 g/mol [1]

Table 2: Physicochemical Properties

Property	5-Bromo-1-isopropylbenzoimidazole (Free Base) (Predicted)	5-Bromo-1-isopropylbenzoimidazole Hydrochloride (Experimental)
Appearance	Gray to brown liquid	Data not available
Boiling Point	323.6 ± 34.0 °C	Data not available
Density	1.46 ± 0.1 g/cm ³	Data not available
pKa	4.76 ± 0.10	Data not available
Solubility	Data not available	Data not available
Storage	Store at room temperature	Store at -4°C (1-2 weeks), or -20°C (1-2 years) for longer periods.

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-1-isopropylbenzoimidazole** typically involves a multi-step process. A plausible synthetic route starts from the N-alkylation of a suitable nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis of 4-Bromo-N-isopropylbenzene-1,2-diamine (Precursor)

A general approach to synthesizing the key intermediate, 4-bromo-N-isopropylbenzene-1,2-diamine, can be adapted from established methods for the synthesis of similar N-alkylated o-phenylenediamines.

Materials:

- 4-Bromo-2-nitroaniline
- 2-Bromopropane
- Base (e.g., K_2CO_3 , NaH)
- Solvent (e.g., DMF, Acetonitrile)
- Reducing agent (e.g., $SnCl_2 \cdot 2H_2O$, $H_2/Pd-C$)
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- **N-Isopropylation of 4-Bromo-2-nitroaniline:** In a round-bottom flask, dissolve 4-bromo-2-nitroaniline in a suitable solvent like DMF. Add a base such as potassium carbonate, followed by the dropwise addition of 2-bromopropane. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-bromo-N-isopropyl-2-nitroaniline.
- **Reduction of the Nitro Group:** Dissolve the obtained 4-bromo-N-isopropyl-2-nitroaniline in a solvent mixture such as ethanol and concentrated hydrochloric acid. Add a reducing agent like tin(II) chloride dihydrate in portions while stirring. After the addition is complete, heat the mixture at reflux. Monitor the reaction by TLC. Once the reaction is complete, cool the

mixture and neutralize it with a sodium hydroxide solution. Extract the product, 4-bromo-N-isopropylbenzene-1,2-diamine, with an organic solvent. Purify the crude product by column chromatography.

Experimental Protocol: Synthesis of 5-Bromo-1-isopropylbenzoimidazole

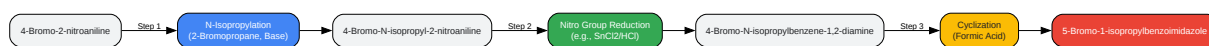
The synthesis of the final product involves the cyclization of the diamine precursor with a one-carbon source, such as formic acid or triethyl orthoformate.

Materials:

- 4-Bromo-N-isopropylbenzene-1,2-diamine
- Formic acid (or triethyl orthoformate)
- Hydrochloric acid (optional, for salt formation)

Procedure:

- **Cyclization:** In a round-bottom flask, heat a mixture of 4-bromo-N-isopropylbenzene-1,2-diamine and formic acid at reflux for several hours. Monitor the reaction by TLC.
- **Work-up:** After the reaction is complete, cool the mixture and carefully pour it into ice-cold water. Neutralize the solution with a base, such as ammonium hydroxide or sodium bicarbonate, which will cause the product to precipitate.
- **Purification:** Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Bromo-1-isopropylbenzoimidazole**.
- **Salt Formation (Optional):** To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.



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Caption: Synthetic workflow for **5-Bromo-1-isopropylbenzimidazole**.

Spectroscopic Identification

Accurate identification of **5-Bromo-1-isopropylbenzimidazole** is crucial for its use in research and development. While specific experimental spectra for this exact molecule are not readily available in the public domain, the following tables provide predicted data and typical ranges based on closely related benzimidazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.0	s	H-2 (imidazole ring)
~7.8	d	H-4 or H-7 (benzene ring)
~7.5	d	H-7 or H-4 (benzene ring)
~7.3	dd	H-6 (benzene ring)
~4.7	sept	CH (isopropyl group)
~1.6	d	CH_3 (isopropyl group)

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~144	C-2 (imidazole ring)
~142	C-7a (bridgehead)
~135	C-3a (bridgehead)
~125	C-6 (benzene ring)
~122	C-4 (benzene ring)
~116	C-5 (C-Br)
~112	C-7 (benzene ring)
~49	CH (isopropyl group)
~22	CH ₃ (isopropyl group)

Experimental Protocol for NMR Data Acquisition:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
238/240	High	[M] ⁺ (Molecular ion peak, characteristic bromine isotope pattern)
223/225	Medium	[M - CH ₃] ⁺
196/198	Low	[M - C ₃ H ₇] ⁺
159	High	[M - Br] ⁺

Experimental Protocol for Mass Spectrometry Data Acquisition:

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements.
- Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

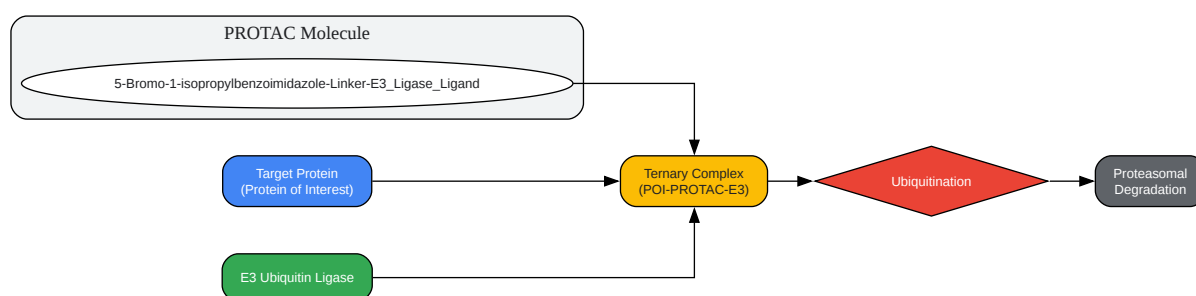
Applications in Drug Development

5-Bromo-1-isopropylbenzoimidazole is a valuable building block in the synthesis of pharmacologically active compounds. Its primary application in recent drug discovery efforts is as a component of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The benzimidazole scaffold, including derivatives like **5-Bromo-1-isopropylbenzoimidazole**, is often utilized in the design of ligands that bind to various protein targets. The bromo-substituent on the benzimidazole ring serves as a convenient attachment point for the linker, which is then connected to the E3 ligase ligand. This modular approach allows for the rapid

synthesis of libraries of PROTACs for screening and optimization in targeted protein degradation studies. The development of PROTACs is a promising strategy for targeting proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.



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Caption: Mechanism of action of a PROTAC utilizing a **5-Bromo-1-isopropylbenzoimidazole**-derived moiety.

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References

- 1. qhpharmaceutical.com [qhpharmaceutical.com]
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